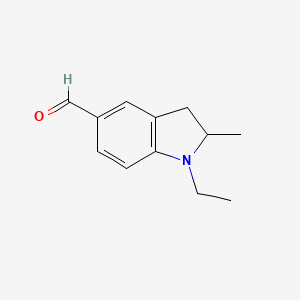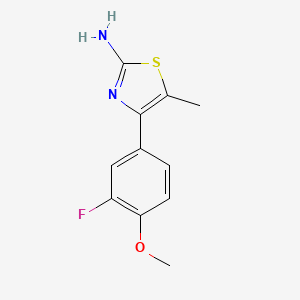
1-Éthyl-2-méthyl-2,3-dihydro-1H-indole-5-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Applications De Recherche Scientifique
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives, which are used in various chemical reactions and studies.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde, as an indole derivative, is likely to interact with a variety of biological targets. Indole derivatives are known to play a significant role in cell biology . They are important types of molecules and natural products that have been used for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions of this compound with its targets would depend on the chemical structure of the compound and the nature of the target.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Analyse Biochimique
Biochemical Properties
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde with these biomolecules are primarily through binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways.
Molecular Mechanism
The molecular mechanism of action of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde involves its interaction with various biomolecules. It binds to specific receptors or enzymes, leading to changes in their activity. For example, indole derivatives have been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . Additionally, 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde may also modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde may change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to a decrease in their biological activity . The temporal effects of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde on cellular function are still being explored.
Dosage Effects in Animal Models
The effects of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Indole derivatives have been reported to have a narrow therapeutic window, and careful dosage optimization is required to achieve the desired effects without causing toxicity
Metabolic Pathways
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. Indole derivatives have been shown to affect metabolic flux and metabolite levels in cells . The specific metabolic pathways and interactions of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde are still being studied.
Transport and Distribution
The transport and distribution of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde within cells and tissues are crucial for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde in specific tissues or cellular compartments can influence its effects.
Subcellular Localization
The subcellular localization of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Méthodes De Préparation
The synthesis of 1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form indoles . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, using catalysts and controlled environments to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
1-Ethyl-2-methyl-2,3-dihydro-1H-indole-5-carbaldehyde can be compared with other indole derivatives, such as:
1H-Indole-3-carbaldehyde: Similar in structure but lacks the ethyl and methyl groups, leading to different chemical and biological properties.
2-Methyl-1H-indole-3-carbaldehyde: Similar but with a different substitution pattern, affecting its reactivity and applications.
5-Bromo-1H-indole-3-carbaldehyde:
Propriétés
IUPAC Name |
1-ethyl-2-methyl-2,3-dihydroindole-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-13-9(2)6-11-7-10(8-14)4-5-12(11)13/h4-5,7-9H,3,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYZVTDUVYAGGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(CC2=C1C=CC(=C2)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2-Chlorophenyl)methylamino]cyclohexane-1-carboxylic acid](/img/structure/B1309940.png)


![N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1309944.png)

![2-((E)-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1309949.png)
![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)
![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)
